3-cinnamyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(2-methoxyethyl)-4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15-14-26-17-18(22-20(26)24(15)12-13-29-3)23(2)21(28)25(19(17)27)11-7-10-16-8-5-4-6-9-16/h4-10,14H,11-13H2,1-3H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMOIPONXOHBMV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
3-Cinnamyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound belonging to the imidazole class. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action generally involves:
- Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular signaling pathways.
- Receptor Modulation: It can bind to receptors and modulate their activity, influencing physiological responses.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often fall within the micromolar range, highlighting their potential as antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Studies have shown that derivatives of imidazo[2,1-f]purines can significantly reduce inflammation in vitro and in vivo models.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's structural features allow it to interact with DNA and RNA synthesis processes.
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various imidazole derivatives against S. aureus , this compound demonstrated an MIC value comparable to established antibiotics. This suggests its potential utility in treating infections caused by resistant bacterial strains.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory effects of imidazole derivatives revealed that compounds similar to this compound significantly reduced levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
Research Findings Summary Table
Scientific Research Applications
Structural Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C20H21N5O2
- Molecular Weight : 363.4 g/mol
- CAS Number : 887462-27-3
These features contribute to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-f]purines, including 3-cinnamyl-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exhibit significant anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells.
Case Study 1: MCF-7 Breast Cancer Cells
In a controlled laboratory setting, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in apoptotic cells following treatment, suggesting a mechanism of action that involves triggering programmed cell death.
Antiviral Activity
The compound also shows promise as an antiviral agent. Preliminary studies suggest it may inhibit viral replication processes.
Case Study 2: Influenza Virus
In vitro assays demonstrated that the compound effectively reduced viral titers when administered at early stages of influenza infection. This suggests a potential role in preventing viral entry or replication within host cells.
Enzyme Inhibition
Another critical application of this compound is its ability to inhibit specific enzymes involved in cellular signaling pathways crucial for cancer progression and metastasis.
Mechanism of Action
The compound acts as an inhibitor of certain kinases, which can lead to reduced tumor growth and improved patient outcomes. This makes it a candidate for further development as a therapeutic agent in oncology.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The imidazo[2,1-f]purine-2,4-dione core is a privileged structure in CNS drug discovery. Below is a comparative analysis of the target compound with structurally related analogs:
Key Observations :
Substituent Impact on Selectivity: The cinnamyl group at position 3 in the target compound is bulkier and more lipophilic than the methyl or piperazinylalkyl groups in AZ-853/AZ-861. This may reduce 5-HT1A affinity but improve binding to adenosine A3 receptors, as seen in structurally related purine derivatives . The 2-methoxyethyl chain at position 8 balances hydrophilicity and brain penetration, contrasting with the hydroxyethyl group in ’s compound, which may have lower metabolic stability .
Functional Outcomes: Piperazinylalkyl substituents (e.g., AZ-853, Compound 3i) enhance 5-HT1A/5-HT7 receptor binding but introduce cardiovascular side effects (e.g., α1-adrenolytic hypotension) . The target compound’s lack of a piperazine moiety may reduce such risks but could also diminish serotonergic activity.
Therapeutic Potential
- Antidepressant Activity: While AZ-853/AZ-861 show efficacy in forced swim tests (FST), the target compound’s cinnamyl group may shift activity toward TGF-β or adenosine pathways, as seen in anti-fibrotic and anticancer analogs .
- Oncological Applications : CB11’s PPARγ agonism highlights the scaffold’s versatility; the target compound’s substituents could similarly modulate apoptotic pathways .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis of imidazo-purinediones typically involves multi-step reactions, including alkylation, cyclization, and substitution. For example, 8-substituted purinediones are synthesized via nucleophilic substitution at the C8 position using alkyl halides or aryl halides under basic conditions (e.g., K₂CO₃ in DMF) . Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:3 to 1:1) is effective for purification . Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. For analogs with cinnamyl groups, protecting-group strategies may be required to avoid side reactions during substitution.
Basic: How should researchers confirm the structural integrity of this compound?
Answer:
A combination of spectroscopic techniques is essential:
- ¹H/¹³C NMR : Assign signals based on substituent effects. For instance, the cinnamyl group’s vinyl protons (δ 6.5–7.5 ppm) and methoxyethyl protons (δ 3.2–3.6 ppm) should show distinct splitting patterns .
- HRMS (ESI) : Confirm molecular weight (e.g., calculated [M+H]⁺ = 425.1845, observed 425.1842) .
- IR Spectroscopy : Verify carbonyl stretches (~1700 cm⁻¹ for dione groups) and aromatic C-H bends .
Advanced: How can computational modeling predict the compound’s reactivity or biological interactions?
Answer:
Quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) can model reaction pathways, such as transition states during cyclization or substituent addition . Molecular docking (AutoDock Vina) against target proteins (e.g., adenosine receptors) may predict binding affinities. For example, 8-substituted purinediones show adenosine receptor antagonism; substituent bulkiness and polarity correlate with activity . Pair computational predictions with experimental validation (e.g., radioligand binding assays) to refine models .
Advanced: How do structural modifications (e.g., cinnamyl vs. phenethyl groups) impact biological activity?
Answer:
Modify substituents systematically and compare activity via dose-response assays:
- Cinnamyl Group : Enhances lipophilicity (logP ~2.8) and π-π stacking with hydrophobic receptor pockets.
- Methoxyethyl Chain : Increases solubility (logS ~-3.2) but may reduce membrane permeability .
- Methyl Groups at N1/N7 : Stabilize the purine core against metabolic degradation .
Use QSAR models to correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data .
Basic: What solvent systems are suitable for solubility and formulation studies?
Answer:
Test solubility in DMSO (stock solutions), PBS (pH 7.4), and ethanol/water mixtures. For low aqueous solubility (<10 µM), use cyclodextrin inclusion complexes or lipid-based nanoemulsions. Stability studies (25°C/60% RH) should monitor degradation via HPLC; hydrolytic susceptibility at the dione moiety may require pH-controlled formulations .
Advanced: How can contradictory spectral data between research groups be resolved?
Answer:
Contradictions often arise from:
- Tautomerism : The imidazo-purine core may exhibit keto-enol tautomerism, altering NMR shifts. Use variable-temperature NMR to identify equilibrium states .
- Stereochemical Ambiguity : Chiral centers (e.g., methoxyethyl orientation) require NOESY or X-ray crystallography for resolution .
Collaborate with third-party labs to cross-validate data and standardize protocols.
Advanced: What strategies optimize reaction yields for analogs with bulky substituents?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventionally) and minimizes decomposition .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki couplings of aryl groups at C3/C8 positions .
- Protecting Groups : Temporarily block reactive sites (e.g., tert-butyloxycarbonyl for amines) to direct regioselectivity .
Basic: What safety precautions are necessary during handling?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods due to potential dust inhalation risks.
- First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .
Advanced: How can researchers design analogs with improved metabolic stability?
Answer:
- Deuterium Labeling : Replace metabolically labile hydrogens (e.g., at C2/C6) to slow CYP450-mediated oxidation .
- Prodrug Strategies : Mask polar groups (e.g., esterify hydroxyls) to enhance bioavailability .
- Metabolite Identification : Use LC-MS/MS to track in vitro hepatic microsomal degradation pathways.
Advanced: What experimental designs resolve ambiguous reaction mechanisms?
Answer:
- Isotopic Labeling : Introduce ¹³C at reactive centers (e.g., carbonyl carbons) to trace bond formation via NMR .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ IR Monitoring : Track intermediates (e.g., enolates) during cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
